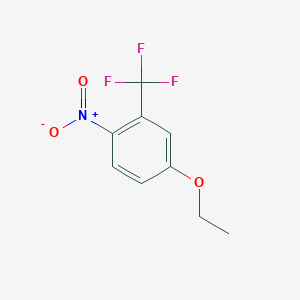

4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxy-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-6-3-4-8(13(14)15)7(5-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLHIQCWSGPHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263420 | |

| Record name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-96-2 | |

| Record name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene CAS 363-96-2 properties

Topic: 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers

A Strategic Fluorinated Intermediate for Bioactive Scaffold Design

Executive Summary

4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2) is a specialized fluorinated aromatic intermediate used primarily as a precursor to 4-ethoxy-2-(trifluoromethyl)aniline . This aniline derivative serves as a critical "left-hand side" building block in the synthesis of high-value agrochemicals (specifically PPO-inhibitor herbicides) and pharmaceutical kinase inhibitors.

The molecule’s value lies in its substitution pattern: the trifluoromethyl group (-CF₃) at the ortho position provides metabolic stability and lipophilicity, while the ethoxy group (-OEt) at the para position offers a steric handle for binding pockets and solubility modulation. This guide details its physicochemical properties, industrial synthesis via Nucleophilic Aromatic Substitution (SNAr), and downstream utility.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models based on structural analogs (e.g., 4-methoxy-1-nitro-2-(trifluoromethyl)benzene).

| Property | Value / Description | Source/Note |

| CAS Number | 363-96-2 | Registry |

| IUPAC Name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | Systematic |

| Molecular Formula | C₉H₈F₃NO₃ | - |

| Molecular Weight | 235.16 g/mol | - |

| Physical State | Pale yellow solid or oil | Analog-based prediction |

| Melting Point | 32–40 °C (Predicted) | Low-melting solid range |

| Boiling Point | ~216 °C (at 760 mmHg) | Predicted |

| Density | ~1.35 g/cm³ | Predicted |

| LogP | 3.2 ± 0.4 | Lipophilic |

| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in water | - |

Synthesis & Manufacturing

The most robust industrial route to CAS 363-96-2 avoids direct nitration, which often suffers from poor regioselectivity. Instead, Nucleophilic Aromatic Substitution (SNAr) is the preferred method, utilizing the strong electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the para-position.

Primary Synthetic Route: SNAr Displacement

Precursor: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9) or the Chloro- analog. Reagent: Sodium Ethoxide (NaOEt).[1][2] Solvent: Anhydrous Ethanol.[3]

Protocol (Self-Validating System):

-

Preparation: Charge a reaction vessel with anhydrous ethanol under N₂ atmosphere. Add sodium metal (1.05 eq) slowly to generate fresh sodium ethoxide (NaOEt), or use a commercial 21% solution.

-

Addition: Cool the solution to 0–5 °C. Add 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) dropwise. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Validation Point: Monitor via TLC (Hexane/EtOAc 8:1) or HPLC. Disappearance of the fluoro-precursor indicates completion.

-

-

Quench & Workup: Pour the reaction mixture into ice water. The product will precipitate (if solid) or form an oil layer. Extract with Ethyl Acetate.

-

Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or distill under reduced pressure if liquid.

Reaction Workflow Diagram

The following diagram illustrates the synthesis and the subsequent critical reduction step to the aniline.

Figure 1: Synthetic pathway from fluoro-precursor to the high-value aniline intermediate.

Reactivity & Applications

The nitro group in CAS 363-96-2 is rarely the final functionality; it is almost exclusively a "masked" amine.

Reduction to Aniline

The primary application is the reduction to 4-Ethoxy-2-(trifluoromethyl)aniline (CAS 121307-27-5).

-

Method A (Catalytic): H₂ (50 psi), 5% Pd/C in Methanol. Cleanest profile.

-

Method B (Chemical): Iron powder / NH₄Cl in EtOH/Water. Cheaper for large scale.

Downstream Utility in Drug & Agrochemical Design

Once reduced to the aniline, the scaffold is incorporated into complex molecules via amide coupling or urea formation.

-

Agrochemicals (Herbicides):

-

PPO Inhibitors: The 4-ethoxy-2-(trifluoromethyl)phenyl moiety mimics the steric and electronic properties required for Protoporphyrinogen Oxidase (PPO) inhibition. It is often coupled with uracil or triazinone cores (e.g., analogs of Saflufenacil or Tiafenacil).

-

Mechanism: The CF₃ group prevents metabolic degradation of the ring, while the ethoxy group fills a hydrophobic pocket in the enzyme.

-

-

Pharmaceuticals (Kinase Inhibitors):

-

RAF/MEK Inhibitors: Fluorinated anilines are "privileged structures" in kinase drug discovery. The electron-withdrawing CF₃ group lowers the pKa of the aniline nitrogen, modulating the hydrogen-bond donor capability in the hinge-binding region of kinases.

-

Figure 2: Downstream applications in Agrochemical and Pharmaceutical sectors.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles/face shield. |

| Reactivity | Potential explosive decomposition if heated under confinement (Nitro compound). | Avoid high heat (>150°C) during distillation. |

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ethoxy ether linkage is stable, but the nitro group warrants protection from excessive heat.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 363-96-2. Retrieved from [Link]

-

European Patent Office. Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A2). Retrieved from [Link]

-

Journal of Medicinal Chemistry. Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. (Contextual reference for fluorinated aniline utility). Retrieved from [Link]

Sources

4-ethoxy-2-trifluoromethyl-1-nitrobenzene synonyms and IUPAC name

Intermediate Scaffold for Fluorinated Pharmaceuticals and Agrochemicals

Executive Summary

4-Ethoxy-2-trifluoromethyl-1-nitrobenzene (CAS 363-96-2) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of complex anilines for drug discovery and agrochemical development. Its structural motif—combining a strong electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and an electron-donating ethoxy substituent—makes it a critical scaffold for Structure-Activity Relationship (SAR) studies. This guide details the compound's identity, physicochemical properties, validated synthesis protocols, and downstream applications in generating 4-ethoxy-2-(trifluoromethyl)aniline.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the existence of multiple positional isomers (e.g., 4-methoxy analogs or 1-ethoxy-2-nitro isomers).

| Attribute | Details |

| IUPAC Name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene |

| Common Synonyms | 4-Ethoxy-2-trifluoromethylnitrobenzene; 5-Ethoxy-2-nitrobenzotrifluoride |

| CAS Registry Number | 363-96-2 |

| Molecular Formula | C₉H₈F₃NO₃ |

| Molecular Weight | 235.16 g/mol |

| SMILES | CCOC1=CC(=C(C=C1)[O-])C(F)(F)F |

| InChI Key | (Isomer specific) WMQOSURXFLBTPC (Analog reference) |

Structural Properties & Reactivity

The reactivity of 4-ethoxy-2-trifluoromethyl-1-nitrobenzene is governed by the push-pull electronic effects of its substituents.

-

Electronic Activation: The nitro group (-NO₂) at position 1 and the trifluoromethyl group (-CF₃) at position 2 are strong electron-withdrawing groups (EWGs). They significantly reduce electron density on the benzene ring, particularly at the ortho and para positions relative to themselves.

-

Nucleophilic Susceptibility: The precursor, 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) at the C4 position because it is para to the nitro group and meta to the CF₃ group.

-

Lipophilicity: The trifluoromethyl and ethoxy groups enhance the compound's lipophilicity (LogP), a desirable trait for crossing biological membranes in pharmaceutical applications.

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of this compound almost exclusively relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction displaces a leaving group (typically fluoride) with an ethoxide nucleophile.

Retrosynthetic Analysis

The most efficient route disconnects the C-O bond at the 4-position.

-

Target: 4-Ethoxy-2-trifluoromethyl-1-nitrobenzene

-

Precursor: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9)

-

Reagent: Sodium Ethoxide (NaOEt) generated in situ or pre-formed.

Detailed Experimental Protocol

Objective: Synthesis of 4-ethoxy-2-trifluoromethyl-1-nitrobenzene via SₙAr.

Reagents:

-

4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq)

-

Absolute Ethanol (Solvent)

-

Sodium Hydride (60% dispersion in oil) or Sodium metal (to generate NaOEt) (1.1 eq)

Procedure:

-

Preparation of Nucleophile: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (10 mL/mmol). Under a nitrogen atmosphere, carefully add Sodium Hydride (1.1 eq) portion-wise at 0°C. Stir for 30 minutes until H₂ evolution ceases, forming Sodium Ethoxide.

-

Addition of Substrate: Dissolve 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a minimal amount of dry ethanol. Add this solution dropwise to the ethoxide mixture at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature. If reaction kinetics are slow (monitored by TLC/HPLC), heat to reflux (approx. 78°C) for 2–4 hours. The electron-deficient ring usually facilitates rapid substitution.

-

Quench & Workup: Cool the reaction mixture to room temperature. Quench with saturated ammonium chloride solution or ice water.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is typically a pale yellow solid or oil. Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) if necessary.

Reaction Pathway Diagram

Figure 1: Synthetic workflow from the fluorinated precursor to the target nitro-ether and subsequent reduction to the aniline scaffold.[1][2][3][4][5]

Applications in Drug Development

The primary utility of 4-ethoxy-2-trifluoromethyl-1-nitrobenzene is as a precursor to 4-ethoxy-2-(trifluoromethyl)aniline (CAS 121307-27-5 for HCl salt). This aniline is a valuable "building block" in medicinal chemistry.

Structure-Activity Relationship (SAR)

In kinase inhibitor design, the 2-trifluoromethyl-4-alkoxy substitution pattern offers specific advantages:

-

Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the benzylic position (if it were a methyl group) and sterically protects the ortho positions.

-

Conformational Lock: The bulky -CF₃ group can force the aniline ring into a specific conformation relative to the rest of the drug molecule, potentially improving binding affinity to the target protein pocket.

-

Lipophilicity Modulation: The ethoxy group allows for fine-tuning of the LogP, improving oral bioavailability compared to a methoxy or hydroxy group.

Downstream Transformation (Reduction)

To utilize this compound in drug synthesis, the nitro group is reduced to an amine.

-

Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C, MeOH. High yield, clean.

-

Chemical Reduction: Iron powder, NH₄Cl, EtOH/H₂O. Used if halogen-sensitive groups are present elsewhere.

Analytical Characterization

Researchers should expect the following spectral characteristics for validation:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Three protons.[6] The proton ortho to the nitro group (H6) will be most deshielded (~8.0 ppm). The proton ortho to the ethoxy group (H3) will be shielded (~7.0 ppm).

-

Ethoxy Group: Quartet at ~4.1 ppm (2H, -OCH₂-), Triplet at ~1.4 ppm (3H, -CH₃).

-

-

¹⁹F NMR: Single peak corresponding to the -CF₃ group (typically -60 to -63 ppm).

-

MS (ESI): [M+H]⁺ peak at 236.

Safety & Handling

-

Hazards: As a nitroaromatic, the compound may be energetic. Although the ethoxy group mitigates this slightly compared to polynitro compounds, standard precautions for explosive potential should be observed during scale-up.

-

Toxicity: Fluorinated nitrobenzenes are often skin irritants and potential sensitizers. Use full PPE (gloves, goggles, fume hood).

-

Storage: Store in a cool, dry place (2–8°C recommended) to prevent slow hydrolysis or degradation.

References

-

Sigma-Aldrich. 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene Product Detail. Retrieved from

-

PubChem. 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (Precursor Data). National Library of Medicine. Retrieved from

-

ChemicalBook. CAS 363-96-2 Entry and Synonyms. Retrieved from

-

BenchChem. Synthesis Protocols for Fluorinated Nitrobenzenes. Retrieved from

-

BLD Pharm. 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene Commercial Availability. Retrieved from

Sources

- 1. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 4-Ethoxy-2-methyl-1-nitrobenzene | 52177-06-7 [sigmaaldrich.com]

- 4. 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride | 1609396-37-3 | Benchchem [benchchem.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Ethoxy-1-methyl-2-nitrobenzene | C9H11NO3 | CID 350366 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS Registry Number: 363-96-2). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related analogs and employs established chemical principles to offer a robust profile for researchers. This guide is intended to serve as a valuable resource for those in drug discovery and development, providing insights into its molecular characteristics, potential reactivity, and safe handling considerations.

Introduction: Unveiling a Structurally Significant Scaffold

4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring key functional groups that impart significant potential for applications in medicinal chemistry and materials science. The presence of an ethoxy group, a nitro group, and a trifluoromethyl group on the benzene ring creates a unique electronic and steric environment. The trifluoromethyl group, a well-known bioisostere for a methyl or chloro group, can significantly enhance metabolic stability and binding affinity of a molecule to its biological target. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, providing a handle for further chemical modification. The ethoxy group, an electron-donating group, can modulate the overall electronic properties and lipophilicity of the molecule.

This guide will delve into the known identifiers and calculated properties of this compound, explore its expected spectroscopic characteristics, and provide guidance on its safe handling and potential synthetic routes based on established methodologies for related compounds.

Molecular Identity and Core Physical Properties

A precise understanding of a compound's fundamental physical properties is paramount for its application in research and development. While experimental data for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is not extensively documented, we can compile its key identifiers and present calculated values to guide laboratory work.

| Property | Value | Source |

| Chemical Name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | IUPAC Nomenclature |

| CAS Registry Number | 363-96-2 | Chemical Abstracts Service |

| Molecular Formula | C₉H₈F₃NO₃ | |

| Molecular Weight | 249.16 g/mol | Calculated |

| Appearance | Not Experimentally Determined (Predicted: Crystalline Solid or Oil) | |

| Melting Point | Not Experimentally Determined | |

| Boiling Point | Not Experimentally Determined | |

| Density | Not Experimentally Determined | |

| Solubility | Not Experimentally Determined (Predicted: Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water) |

Causality Behind Predictions: The prediction of a crystalline solid or oil state is based on the typical physical forms of substituted nitrobenzenes with similar molecular weights. The predicted solubility is based on the general behavior of aromatic compounds with both polar (nitro) and nonpolar (ethoxy, trifluoromethyl, benzene ring) functionalities.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. In the absence of published experimental spectra for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, this section provides predicted key features based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethoxy group. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The ethoxy group should present as a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each of the nine carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and -donating nature of the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the nitro and trifluoromethyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Nitro (NO₂) | 1550-1475 and 1360-1290 | Asymmetric and Symmetric Stretching |

| C-F (Trifluoromethyl) | 1350-1120 | Stretching |

| C-O (Ether) | 1275-1200 and 1150-1085 | Asymmetric and Symmetric Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

The presence of strong absorption bands in the specified regions for the nitro and C-F stretching would be a key indicator of the compound's identity.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 249.16. Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and potentially the trifluoromethyl group, leading to characteristic fragment ions.

Safety and Handling: A Precautionary Approach

Due to the absence of a specific Material Safety Data Sheet (MSDS) for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, it is imperative to handle this compound with the utmost caution, adhering to the safety protocols for related hazardous substances. Aromatic nitro compounds are often toxic and can be absorbed through the skin. The presence of a trifluoromethyl group can also contribute to the compound's biological activity and potential toxicity.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis and Reactivity: Exploring Chemical Pathways

The synthesis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic approach could involve the nitration of a suitable precursor followed by etherification.

Caption: Conceptual workflow for the synthesis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene.

Experimental Protocol (Conceptual):

-

Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol with cooling to form sodium ethoxide.

-

Nucleophilic Aromatic Substitution: To the solution of sodium ethoxide, add 2-chloro-5-nitrobenzotrifluoride dropwise at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Reactivity

The electron-withdrawing nitro and trifluoromethyl groups are expected to activate the aromatic ring towards nucleophilic aromatic substitution. The position of these groups suggests that the remaining hydrogens on the ring could be susceptible to substitution by strong nucleophiles under specific conditions. The nitro group itself can be a versatile functional handle, readily reduced to an amine, which can then undergo a wide range of further chemical transformations.

Conclusion and Future Perspectives

4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene represents a promising scaffold for the development of novel chemical entities in various scientific fields. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding of its physical and chemical properties based on established principles and data from related compounds. Further experimental investigation into its properties, reactivity, and biological activity is warranted to fully unlock its potential. Researchers are encouraged to use this guide as a starting point for their investigations while adhering to stringent safety protocols.

References

- CAS Registry Number 363-96-2. Chemical Abstracts Service.

- IR Spectroscopy Tutorial: Nitro Groups. (n.d.).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Safety Data Sheet for a structurally similar nitroaromatic compound.

A Comprehensive Safety and Handling Guide for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2): A Proactive Hazard Assessment for Research and Development

This technical guide provides a detailed safety and handling framework for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene. In the context of research and drug development, where novel compounds are often handled before exhaustive toxicological data is available, a proactive safety assessment based on structure-activity relationships is paramount. This document synthesizes information from structurally analogous compounds to establish robust protocols that ensure the safety of laboratory personnel. By understanding the chemical nature of the nitroaromatic core, the trifluoromethyl group, and the ethoxy substituent, we can anticipate potential hazards and implement validated control measures.

Molecular Profile and Inferred Physicochemical Properties

4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is a substituted nitroaromatic compound. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. A definitive, publicly available Safety Data Sheet (SDS) for this specific molecule is not readily accessible. Therefore, the following properties are inferred from its structure and data from closely related analogs to provide a working profile for risk assessment.

| Property | Inferred Value / Information | Source (Analog Data) |

| CAS Number | 363-96-2 | [1] |

| Molecular Formula | C₉H₈F₃NO₃ | |

| Molecular Weight | 235.16 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | [2] |

| XLogP3 | ~2.5 - 3.5 | [3][4] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 3 | [3] |

Note: These properties are estimations and should be used as a guideline for initial risk assessment. Experimental determination is required for definitive values.

Hazard Identification: A Synthesis of Structure-Activity Relationships

The primary hazards of this molecule can be logically deduced by examining its core functional groups. The overall toxicological profile is dominated by the nitroaromatic system, a class of compounds known for significant health risks.

The Nitroaromatic Core: A High-Consequence Hazard

The presence of the nitrobenzene moiety is the most significant toxicological concern. Nitroaromatic compounds are readily absorbed through inhalation, ingestion, and, critically, dermal contact.[5]

-

Methaemoglobinaemia: The principal adverse health effect of nitrobenzene exposure is methaemoglobinaemia.[5] This occurs when the ferrous (Fe²⁺) iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to tissue hypoxia. Symptoms can be delayed, appearing 1-4 hours post-exposure, and include cyanosis (a blueish tint to the skin), fatigue, dizziness, and headache.[5][6] Higher exposure levels can lead to respiratory depression, cardiac arrhythmias, and potentially death.[5]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[5] Chronic exposure studies in animals have shown evidence of carcinogenic effects.

-

Organ Toxicity & Reproductive Hazards: Prolonged or repeated exposure can cause damage to organs, particularly the blood, bone marrow, and central nervous system.[7] Nitrobenzene is also a suspected reproductive toxicant in male animals.[5]

The Trifluoromethyl and Ethoxy Groups: Modulators of Reactivity

The trifluoromethyl (-CF₃) and ethoxy (-OCH₂CH₃) groups modulate the electronic properties of the aromatic ring.

-

The -CF₃ group is a powerful electron-withdrawing group, which, along with the nitro group, significantly activates the benzene ring towards nucleophilic aromatic substitution.[8]

-

The ethoxy group is electron-donating by resonance, which can influence the molecule's metabolic pathways and reactivity profile.[8]

Predicted GHS Classification

Based on the hazard classifications of structurally similar trifluoromethylated and/or alkoxylated nitrobenzenes, a precautionary GHS classification for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is proposed below.

| Hazard Class | Hazard Code | Hazard Statement | Source (Analog Data) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [9] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [9] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [9] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [9] |

| Carcinogenicity | H351 | Suspected of causing cancer | [5][10] |

Proactive Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The primary goal is to prevent any contact with the substance through the implementation of robust engineering controls and diligent use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All handling of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[11] This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors or fine powders, which is a primary route of exposure for nitroaromatic compounds.

Caption: The hierarchy of controls prioritizes engineering solutions.

Personal Protective Equipment (PPE): The Essential Barrier

Given the high potential for dermal absorption of nitroaromatics, PPE is a critical last line of defense.[5]

-

Eye Protection: Chemical safety goggles with side shields are mandatory.[11]

-

Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before each use. Due to the rapid skin absorption of similar compounds, it is crucial to remove and replace gloves immediately if contamination is suspected.[11]

-

Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[11]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is fundamental to mitigating risk.

Experimental Protocol: Dispensing Solid Compound

-

Preparation: Confirm the chemical fume hood is operational. Don all required PPE (goggles, nitrile gloves, lab coat).[11]

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Place the stock container of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene in a secondary container within the hood.

-

Dispensing: Carefully transfer the required amount of solid from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

-

Closure: Immediately and securely close the stock container.[12]

-

Cleanup: Wipe the spatula clean. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Doffing PPE: Remove gloves using the proper technique and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.[12]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[12]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.[12]

-

Incompatibilities: Store away from incompatible materials, including strong oxidizing agents, strong bases, and reducing agents.[13]

-

Segregation: Do not store with foodstuffs or other highly reactive chemicals.[12] Automated and controlled-environment storage solutions can enhance safety and traceability.[14]

Disposal Protocol

All waste containing 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, including contaminated consumables and excess material, must be disposed of as hazardous chemical waste.[13] Follow all local, state, and federal regulations. Never dispose of this compound down the drain.[13]

Emergency Procedures: A Validated Response Plan

Immediate and correct action during an emergency is critical. The delayed onset of symptoms for nitrobenzene poisoning makes it imperative to seek medical attention after any significant exposure, even if no immediate effects are felt.[5]

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15][16] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[17][18] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.[6][17] |

Minor Spill Response Workflow

This protocol applies only to small spills contained entirely within a chemical fume hood.

Caption: A stepwise workflow for managing minor chemical spills.

References

- BLD Pharm. 4-ethoxy-1-nitro-2-(trifluoromethyl)benzene.

- ChemScene. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene.

- Fisher Scientific.

- Loba Chemie. NITROBENZENE AR MSDS.

- Carl ROTH.

- PubChem. Nitrobenzene.

- Carl ROTH.

- CymitQuimica. 3-Fluoro-5-(trifluoromethyl)nitrobenzene SDS.

- Benchchem. A Predictive Computational Analysis of 4-Ethoxy-2-fluoro-1-nitrobenzene Reactivity.

- PubChem. 4-Ethoxy-1-fluoro-2-nitrobenzene.

- MilliporeSigma. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.

- Sigma-Aldrich. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.

- TCI Chemicals. SAFETY DATA SHEET - 4-Nitro-2-(trifluoromethyl)benzonitrile.

- Sigma-Aldrich. SAFETY DATA SHEET - 1,3,5-Tris(trifluoromethyl)benzene.

- ScienceLab.com.

- Benchchem. Safe handling and storage of tris(fluoromethyl)benzene compounds.

- Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.

- GOV.UK. Nitrobenzene: toxicological overview.

- Sigma-Aldrich. 4-ethoxy-1-nitro-2-(trifluoromethyl)benzene.

- Australian Industrial Chemicals Introduction Scheme (AICIS).

- PubChem. 1-Nitro-4-(trifluoromethoxy)benzene.

- Kardex. Automated Storage & Retrival Solutions for the Chemical Industry.

- PubChem. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.

Sources

- 1. 363-96-2|4-ethoxy-1-nitro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gov.uk [gov.uk]

- 6. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. kardex.com [kardex.com]

- 15. lobachemie.com [lobachemie.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. carlroth.com [carlroth.com]

- 18. carlroth.com [carlroth.com]

The Synthetic Cornerstone: A Technical Guide to Nitro-trifluoromethyl Benzene Intermediates in Modern Drug Discovery and Agrochemical Development

Introduction: The Strategic Value of Nitro-trifluoromethyl Benzene Scaffolds

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the efficacy, metabolic stability, and overall performance of active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] Among the myriad of fluorinated building blocks, nitro-trifluoromethyl benzene intermediates stand out as a class of highly versatile and reactive scaffolds. The potent electron-withdrawing properties of both the nitro (NO₂) and trifluoromethyl (CF₃) groups synergistically activate the benzene ring, rendering it susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SₙAr).[3][4] This unique reactivity profile, coupled with the profound impact of the trifluoromethyl group on a molecule's lipophilicity, pKa, and metabolic fate, has cemented the role of these intermediates as indispensable tools for researchers and drug development professionals.[5]

This in-depth technical guide provides a comprehensive literature review of nitro-trifluoromethyl benzene intermediates, focusing on their synthesis, reactivity, and applications. We will delve into the causality behind experimental choices, provide field-proven insights into reaction mechanisms, and offer detailed, self-validating experimental protocols for the synthesis and manipulation of these critical chemical entities.

I. Synthesis of Nitro-trifluoromethyl Benzene Intermediates: A Comparative Overview

The synthesis of nitro-trifluoromethyl benzene intermediates is primarily achieved through the electrophilic nitration of trifluoromethylbenzene and its derivatives. The regiochemical outcome of this reaction is dictated by the inherent directing effects of the substituents on the aromatic ring.

Direct Nitration of Trifluoromethylbenzene

The trifluoromethyl group is a deactivating, meta-directing substituent in electrophilic aromatic substitution.[6] Consequently, the direct nitration of trifluoromethylbenzene predominantly yields the meta-isomer, 1-nitro-3-(trifluoromethyl)benzene.

A common laboratory-scale procedure involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[7] Continuous-flow nitration technology has also been recognized for its enhanced safety and production efficiency on an industrial scale.[7]

Table 1: Regioselectivity in the Nitration of Trifluoromethylbenzene

| Product Isomer | Typical Yield (%) |

| 1-Nitro-3-(trifluoromethyl)benzene (meta) | >90% |

| 1-Nitro-2-(trifluoromethyl)benzene (ortho) | <5% |

| 1-Nitro-4-(trifluoromethyl)benzene (para) | <5% |

Yields are approximate and can vary based on specific reaction conditions.

Synthesis of Ortho and Para Isomers

Accessing the ortho and para isomers in high yields requires alternative synthetic strategies, often starting from substituted precursors. For instance, the nitration of 3-methylbenzotrifluoride yields a mixture of isomers, including a significant proportion of the 2-nitro and 4-nitro products.[8]

Synthesis of Di-substituted Nitro-trifluoromethyl Benzenes

The introduction of additional substituents on the ring can be achieved through various synthetic routes. For example, 1-bromo-3-nitro-5-trifluoromethyl-benzene can be prepared by the bromination of 1-nitro-3-trifluoromethyl-benzene.

II. The Chemistry of Activation: Reactivity and Mechanistic Insights

The pronounced reactivity of nitro-trifluoromethyl benzene intermediates in nucleophilic aromatic substitution (SₙAr) is their defining chemical characteristic. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups creates a significant electron deficiency in the aromatic ring, making it highly susceptible to attack by nucleophiles.[3]

The Addition-Elimination (SₙAr) Mechanism

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[4]

-

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halogen), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

-

Leaving Group Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

The stability of the Meisenheimer complex is a critical factor in determining the reaction rate. The nitro and trifluoromethyl groups, particularly when positioned ortho or para to the leaving group, effectively stabilize the negative charge of the intermediate through resonance and inductive effects.[3][9]

Caption: The Addition-Elimination (SₙAr) Mechanism.

Regioselectivity in SₙAr Reactions

The position of the nitro and trifluoromethyl groups relative to the leaving group has a profound impact on the regioselectivity of SₙAr reactions. Nucleophilic attack is strongly favored at positions ortho and para to the electron-withdrawing groups due to the effective delocalization of the negative charge in the Meisenheimer complex.

III. Applications in Drug Discovery and Agrochemicals: Case Studies

The versatility of nitro-trifluoromethyl benzene intermediates has led to their widespread use in the synthesis of a diverse array of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

-

Flutamide: An anti-androgen drug used in the treatment of prostate cancer, is synthesized from a nitro-trifluoromethyl aniline precursor.[10]

-

Nilotinib: A tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia, utilizes a nitro-trifluoromethyl benzene intermediate in its synthesis.

Agrochemical Applications

-

Fipronil: A broad-spectrum insecticide, incorporates a trifluoromethylphenyl moiety derived from a corresponding nitro-substituted intermediate.

-

Trifluralin: A dinitroaniline herbicide, is synthesized using a trifluoromethyl-substituted aniline, which is in turn prepared from a nitro-trifluoromethyl benzene precursor.[11]

IV. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and reaction of key nitro-trifluoromethyl benzene intermediates.

Protocol 1: Synthesis of 1-Nitro-3-(trifluoromethyl)benzene via Nitration

Materials:

-

Trifluoromethylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

-

To this nitrating mixture, add trifluoromethylbenzene dropwise over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 0-5°C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with an Amine

Materials:

-

4-Fluoro-1-nitro-2-(trifluoromethyl)benzene

-

Benzylamine

-

Potassium Carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene in DMF, add benzylamine and potassium carbonate.

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

V. Spectroscopic Data for Key Intermediates

Table 2: Spectroscopic Data for Selected Nitro-trifluoromethyl Benzene Isomers

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |

| 1-Nitro-2-(trifluoromethyl)benzene | 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H)[10] | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz)[10] | -60.13 (s, 3F)[10] |

| 1-Nitro-3-(trifluoromethyl)benzene | 8.51 (s, 1H), 8.46 (d, J = 8.3 Hz, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.77 (t, J = 8.0 Hz, 1H) | 148.5, 132.9 (q, J = 34.3 Hz), 130.2, 125.6, 123.4 (q, J = 272.7 Hz), 122.9 | -63.0 |

| 1-Nitro-4-(trifluoromethyl)benzene | 8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H)[10] | 150.3, 131.7 (q, J = 33.3 Hz), 126.4 (q, J = 3.8 Hz), 124.0, 123.2 (q, J = 272.7 Hz) | -63.18 (s, 3F)[10] |

VI. Safety, Handling, and Disposal

Nitro-trifluoromethyl benzene intermediates are hazardous materials and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Handle these compounds in a well-ventilated fume hood.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[13]

-

Spills: In case of a spill, contain the material with a non-combustible absorbent (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.[13]

-

Disposal: Dispose of all waste containing these compounds as hazardous waste in accordance with local, state, and federal regulations. Never dispose of them down the drain.[13][14]

Caption: Workflow for Safe Handling and Disposal.

VII. Conclusion and Future Perspectives

Nitro-trifluoromethyl benzene intermediates represent a powerful and enduring class of building blocks in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Their predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the controlled introduction of diverse functionalities. As the demand for more sophisticated and effective drugs and crop protection agents continues to grow, the strategic application of these versatile intermediates will undoubtedly play an increasingly vital role in shaping the future of chemical synthesis and innovation.

VIII. References

-

J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Semantic Scholar. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2026, February 3). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

-

PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). 12_09_11.html.ppt [Read-Only]. Retrieved from [Link]

-

Universidad de Alcalá. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

SciEngine. (n.d.). Supporting information. Retrieved from [Link]

-

SlideShare. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

-

Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds. Retrieved from

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

NIST. (n.d.). 2-Nitro-α,α,α-trifluorotoluene. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. jelsciences.com [jelsciences.com]

- 6. columbia.edu [columbia.edu]

- 7. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

- 9. 2-Nitro-α,α,α-trifluorotoluene [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hscprep.com.au [hscprep.com.au]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision SNAr Protocols for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene

Here is a comprehensive Application Note and Protocol for the nucleophilic aromatic substitution (SNAr) involving 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene .

Executive Summary

This guide details the mechanistic principles and experimental protocols for the nucleophilic aromatic substitution (SNAr) related to 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (Target 1 ).

While the phrasing "substitution of [Target]" can imply the target is the substrate, in high-value synthesis, this molecule is most frequently the product of a controlled SNAr reaction on a fluoro- or chloro-precursor. However, due to the unique electronic pressure of the ortho-trifluoromethyl and para-nitro groups, the target itself can undergo a secondary SNAr (nitro-displacement) under forcing conditions.

This document covers both pathways:

-

Synthesis Protocol: High-yield formation of the ether linkage via displacement of fluoride.

-

Reactivity Profile: Analysis of the target's stability and potential for subsequent nitro-group displacement (denitration).

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Activation Analysis

The precursor, 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene , represents a "privileged scaffold" for SNAr due to the synergistic activation by electron-withdrawing groups (EWGs):

-

1-Nitro (

): exerts a strong resonance ( -

2-Trifluoromethyl (

): Exerts a strong inductive withdrawal (

The "Self-Limiting" Reaction Logic

The synthesis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene relies on a specific electronic switch:

-

Activation: The starting material is highly electron-deficient, making the C4-Fluorine bond extremely labile to nucleophiles (ethoxide).

-

Deactivation (Product Inhibition): Upon substitution, the new ethoxy group (

) acts as a resonance donor (

Mechanism Diagram (Meisenheimer Complex)

The reaction proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate (Meisenheimer Complex).

Figure 1: Mechanistic pathway showing the rate-limiting formation of the Meisenheimer complex followed by rapid fluoride elimination.

Experimental Protocol: Synthesis of Target

Objective: Synthesis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene from 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene. Scale: 10 mmol (adaptable).

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | 209.10 | 1.0 | 2.09 g | Substrate |

| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Solvent/Reagent |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.1 | ~3.6 mL | Nucleophile |

| Ammonium Chloride (sat. aq.) | - | - | 20 mL | Quench |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Charge a 50 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar and a temperature probe.

-

Substrate Solubilization: Add 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (2.09 g) and Absolute Ethanol (15 mL). Stir at 300 RPM until fully dissolved.

-

Thermal Control: Place the flask in an ice-water bath and cool the internal temperature to 0–5 °C .

-

Expert Insight: Although the reaction can proceed at room temperature, starting cold prevents localized "hotspots" that could lead to bis-substitution or nitro-displacement side products.

-

Phase 2: Nucleophilic Addition

-

Addition: Add Sodium Ethoxide solution (1.1 equiv) dropwise via a syringe or dropping funnel over 10 minutes.

-

Observation: The solution may turn a deep yellow/orange color, indicating the formation of the Meisenheimer complex.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 1–2 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting material (

) should disappear, replaced by the more polar product (

Phase 3: Workup & Isolation

-

Quench: Pour the reaction mixture into 20 mL of saturated aqueous

to neutralize excess base. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

). -

Washing: Wash the combined organics with water (

) and Brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap, 40 °C, 20 mbar). -

Purification: The crude product is typically

pure. If necessary, recrystallize from cold Ethanol/Water (9:1) or purify via flash chromatography.

Advanced Reactivity: Nitro-Displacement (The "Over-Reaction")

While the ethoxy group deactivates the ring, the nitro group at position 1 is still vulnerable to displacement by strong nucleophiles (e.g., thiols, amines) under forcing conditions, especially because it is ortho to the electron-withdrawing

Scenario: If the user intends to substitute the nitro group of the title compound (e.g., to make a 1-amino-4-ethoxy-2-trifluoromethyl derivative):

-

Conditions Required: High temperature (80–100 °C), Polar Arotic Solvent (DMSO/DMF), and a strong nucleophile (e.g., Benzylamine).

-

Mechanism: The nucleophile attacks C1.[2] The

group leaves as nitrite ( -

Warning: This is difficult due to the electron-donating effect of the para-ethoxy group.

Reactivity Workflow Diagram

Figure 2: Reactivity hierarchy showing the stability of the ether product under standard conditions versus forcing conditions.

Analytical Data & Validation

To validate the synthesis, compare your isolated material against these expected parameters:

| Technique | Expected Signal Characteristics | Interpretation |

| Characteristic Ethoxy group triplet/quartet. | ||

| Aromatic region: 3 protons | Pattern changes from precursor (loss of F-coupling). | |

| Single peak ~ -60 ppm | ||

| HPLC | Shift to lower retention time (RP) | Introduction of oxygen increases polarity slightly vs fluoro-precursor. |

Safety & Handling Protocols

-

Nitro Compounds: The starting material and product are nitro-aromatics. While generally stable, they should not be heated to dryness at high temperatures (>150 °C) due to decomposition/explosion risks.

-

Fluoride Generation: The reaction generates Sodium Fluoride (NaF). While not volatile, acidification of the waste stream can generate trace Hydrofluoric Acid (HF). Always quench into buffered ammonium chloride, never strong acid.

-

Solvent Hazards: Ethanol is flammable. If using DMF/DMSO for higher rates, ensure proper ventilation to avoid skin absorption of the nitro-compounds.

References

-

Mechanistic Foundation of SNAr

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. Link

-

- Ortho-Effect of Trifluoromethyl Groups: Soundararajan, R., et al. (1990). "The effect of the trifluoromethyl group on nucleophilic aromatic substitution." Journal of Organic Chemistry.

-

Precursor Availability & Reactivity

-

PubChem Compound Summary for CID 67843 (4-Fluoro-1-nitro-2-(trifluoromethyl)benzene). Link

-

- General Protocol for Alkoxylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson-type ether synthesis via SNAr).

Sources

Application Notes and Protocols for the Reduction of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene to 4-Ethoxy-2-(trifluoromethyl)aniline

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The target molecule, 4-Ethoxy-2-(trifluoromethyl)aniline, is a valuable building block in drug discovery due to the unique electronic properties conferred by the ethoxy and trifluoromethyl substituents. This guide provides detailed protocols and technical insights for the efficient and chemoselective reduction of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene.

The presence of both an electron-donating ethoxy group and a potent electron-withdrawing trifluoromethyl group on the aromatic ring influences the reactivity of the nitro group. The trifluoromethyl group enhances the electrophilicity of the nitro group, generally facilitating its reduction[1][2]. Conversely, the electron-donating ethoxy group can modulate the overall electron density of the ring. This document explores three robust and widely applicable reduction protocols, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Mechanistic Overview of Nitroarene Reduction

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates. The two primary mechanistic pathways are the direct hydrogenation route and a condensation route, with the direct pathway being more common in the methods discussed herein[3][4].

Caption: Generalized direct reduction pathway of a nitroarene to an aniline.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with simple work-up procedures. Palladium on carbon is a highly effective catalyst for this transformation[3][5].

Causality of Experimental Choices:

-

Catalyst: 10% Pd/C is a standard and highly active catalyst for the hydrogenation of nitroarenes. The carbon support provides a high surface area for the reaction.

-

Solvent: Ethanol is an excellent solvent for many organic compounds and is compatible with the reaction conditions.

-

Hydrogen Source: Hydrogen gas is the reductant. While effective, it requires specialized equipment and careful handling due to its flammability.

-

Pressure: While atmospheric pressure can be sufficient, a slightly elevated pressure (e.g., 50 psi) can significantly increase the reaction rate.

Experimental Protocol:

-

Reaction Setup: To a hydrogenation vessel, add 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) and ethanol (10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% of Pd) to the solution.

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the pyrophoric catalyst. The celite pad should be kept wet with the solvent during filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Ethoxy-2-(trifluoromethyl)aniline. The product can be purified further by column chromatography if necessary.

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Metal-Mediated Reduction with Iron in Acidic Medium

The use of easily oxidized metals in an acidic medium is a classic and highly reliable method for the reduction of nitro groups. Iron powder in the presence of an acid is a cost-effective and chemoselective option[3][6].

Causality of Experimental Choices:

-

Reducing Agent: Iron powder is an inexpensive and effective reducing agent. The reaction proceeds via single electron transfers from the metal surface to the nitro group[3].

-

Acid: Hydrochloric acid protonates the intermediates in the reduction pathway. Ammonium chloride can be used as a milder alternative to generate acidic conditions in situ.

-

Solvent System: A mixture of ethanol and water is often used to ensure the solubility of both the organic substrate and the inorganic reagents.

-

Temperature: Heating the reaction to reflux accelerates the rate of reduction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (1.0 eq), ethanol, and water (typically a 2:1 to 4:1 ratio).

-

Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (4 eq) or concentrated hydrochloric acid (catalytic to stoichiometric amounts) to the mixture.

-

Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous initially.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Isolation: The filtrate can be concentrated, and the residue taken up in an organic solvent and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification can be achieved by column chromatography.

Caption: Experimental workflow for metal-acid reduction.

Protocol 3: Reduction using Sodium Borohydride and Nickel(II) Chloride

The combination of sodium borohydride with a transition metal salt, such as nickel(II) chloride, provides a powerful and rapid method for the reduction of nitroarenes at room temperature. This system generates nickel boride in situ, which is the active catalyst[7][8].

Causality of Experimental Choices:

-

Reducing System: Sodium borohydride alone is generally not effective for the reduction of nitro groups. However, in the presence of NiCl2·6H2O, highly reactive nickel boride is formed, which catalyzes the reduction[7][9].

-

Solvent System: A mixture of an organic solvent like acetonitrile or methanol and a small amount of water is crucial. The water facilitates the formation of the active catalytic species[7][10].

-

Temperature: This reaction is typically highly exothermic and proceeds rapidly at room temperature, often requiring initial cooling.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (1.0 mmol) in a mixture of acetonitrile (3.0 mL) and water (0.3 mL)[9].

-

Catalyst Formation: Add nickel(II) chloride hexahydrate (NiCl2·6H2O, 0.2 mmol) to the solution and stir for a few minutes[9].

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH4, 4.0 mmol) portion-wise. A black precipitate of nickel boride will form, and gas evolution may be observed[9].

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often very fast, completing within 5-20 minutes[9].

-

Work-up: Once the reaction is complete, add water (5 mL) and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 10 mL)[9].

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary[9].

Caption: Experimental workflow for NaBH4/NiCl2 reduction.

Comparative Analysis of Reduction Protocols

| Parameter | Catalytic Hydrogenation (Pd/C, H2) | Metal-Mediated (Fe/HCl or Fe/NH4Cl) | Sodium Borohydride/Nickel Chloride |

| Reagents | H2 gas, Pd/C catalyst | Fe powder, HCl or NH4Cl | NaBH4, NiCl2·6H2O |

| Conditions | Room temp to mild heating, atmospheric to elevated pressure | Reflux | Room temperature |

| Reaction Time | 2-6 hours | 1-3 hours | 5-20 minutes |

| Work-up | Filtration of catalyst | Filtration of metal salts, aqueous work-up | Aqueous work-up and extraction |

| Chemoselectivity | Good, but can reduce other functional groups (e.g., alkenes, alkynes) | Excellent for nitro group reduction | Generally good, but can affect some sensitive functional groups |

| Cost | Catalyst can be expensive | Very cost-effective | Moderate cost |

| Safety | Flammable H2 gas, pyrophoric catalyst | Vigorous initial reaction, handling of acid | Flammable solvents, evolution of hydrogen gas |

| Scalability | Readily scalable with appropriate equipment | Scalable, but generates significant metal waste | Scalable, but can be exothermic |

Safety Precautions

-

General Handling: Nitroaromatic compounds can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11][12][13][14].

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The Pd/C catalyst is pyrophoric upon drying and should be handled with care, preferably kept wet[3].

-

Metal/Acid Reduction: The reaction can be exothermic and may produce hydrogen gas. Ensure adequate cooling and ventilation. Acids are corrosive and should be handled with care.

-

Sodium Borohydride Reduction: Sodium borohydride reacts with water and protic solvents to release hydrogen gas. The reaction with NiCl2 is also exothermic. Add NaBH4 slowly and with cooling.

References

-

Zeynizadeh, B., & Setamdideh, D. (2005). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society, 52(5), 1017-1022. [Link]

-

ReMaster, D. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

Pasha, M. A., & Nagaraja, D. (2006). A comparative study and development of an improved method for the reduction of nitroarenes into arylamines by Al/NH4X (X=Cl, Br, I) in methanol under ultrasonic conditions. Ultrasonics Sonochemistry, 13(1), 42-46. [Link]

-

Osby, J. O., Ganem, B., & Ciganek, E. (1986). Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound. Tetrahedron Letters, 27(39), 4785-4788. [Link]

-

Setamdideh, D., & Karimi, Z. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2·4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3), 991-996. [Link]

-

Page, M. I., & Eardley, C. E. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465-3475. [Link]

-

Wang, C., et al. (2017). Highly Chemoselective Reduction of Nitroarenes Using a Titania-Supported Platinum-Nanoparticle Catalyst under a CO Atmosphere. ChemCatChem, 9(10), 1731-1735. [Link]

-

Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98-101. [Link]

-

Hassanloie, F. (2014). NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. Organic Chemistry: An Indian Journal, 10(4), 141-145. [Link]

-

Hyunje, K., & Kang, H. (2014). Effect of electron withdrawing or electron donating groups on reduction of nitrobenzene. ResearchGate. [Link]

-

Malassis, L., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Nanomaterials, 6(3), 54. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Gkizis, P. L., et al. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. ChemCatChem. [Link]

-

Misevičius, R., & Meškauskas, T. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]

-

Albrecht, Ł., & Rogozińska, P. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Synthesis, 2005(12), 2003-2007. [Link]

-

Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

-